4-Chloro-6-(chloromethyl)-2-methoxypyrimidine
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Overview
Description
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division and proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also alters cell cycle progression and induces apoptosis within cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine typically involves the chlorination of 2-methoxypyrimidine derivatives. One common method includes the reaction of 2-methoxypyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group at position 2 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Nucleophilic Substitution: Products include 4-amino-6-(chloromethyl)-2-methoxypyrimidine or 4-chloro-6-(methylthio)-2-methoxypyrimidine.
Oxidation: Products include 4-chloro-6-(chloromethyl)-2-formylpyrimidine or 4-chloro-6-(chloromethyl)-2-carboxypyrimidine.
Reduction: Products include 4-chloro-6-(chloromethyl)-2-methylpyrimidine.
Scientific Research Applications
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is unique due to its methoxy group at position 2, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which lacks the methoxy group and exhibits different reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIOHXJNIOGCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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